Bis(benzonitrile)palladium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

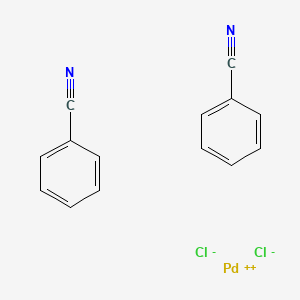

C14H10Cl2N2Pd |

|---|---|

Molecular Weight |

383.6 g/mol |

IUPAC Name |

benzonitrile;palladium(2+);dichloride |

InChI |

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

WXNOJTUTEXAZLD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pd+2] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Structure of Bis(benzonitrile)palladium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(NCC₆H₅)₂, is a cornerstone reagent and precatalyst in a vast array of palladium-catalyzed organic reactions.[1][2] Its utility is primarily derived from its solubility in common organic solvents, a feature that distinguishes it from the polymeric and less reactive palladium(II) chloride.[1] The labile nature of the benzonitrile (B105546) ligands allows for the facile in-situ generation of catalytically active palladium species, making it an indispensable tool in cross-coupling reactions, addition reactions, and other transformations vital to synthetic chemistry and drug development.[1][3] This guide provides a comprehensive overview of the molecular structure of bis(benzonitrile)palladium chloride, supported by crystallographic data, detailed experimental protocols for its synthesis and characterization, and visual diagrams to elucidate its structure and preparation.

Molecular Structure and Geometry

The molecular structure of this compound has been definitively characterized by single-crystal X-ray diffraction. The central palladium(II) ion exhibits a square planar coordination geometry, which is a common arrangement for d⁸ metal complexes. The coordination sphere consists of two chloride anions and the nitrogen atoms of two benzonitrile ligands.

Crucially, crystallographic studies have confirmed that the complex predominantly exists as the trans isomer.[1][2] In this configuration, the two benzonitrile ligands are positioned opposite each other, as are the two chloride ligands. This trans arrangement minimizes steric hindrance between the bulky phenyl groups of the benzonitrile ligands, contributing to the stability of the complex.

Crystallographic Data

The precise bond lengths and angles of trans-bis(benzonitrile)palladium(II) chloride have been determined by X-ray crystallography. These quantitative parameters are essential for understanding the bonding and reactivity of the complex.

| Parameter | Value |

| Bond Lengths (Å) | |

| Pd—Cl | 2.299(1) |

| Pd—N | 2.016(4) |

| N—C (nitrile) | 1.135(5) |

| C—C (nitrile-phenyl) | 1.439(6) |

| Bond Angles (°) | |

| Cl—Pd—Cl' | 180.0 |

| N—Pd—N' | 180.0 |

| Cl—Pd—N | 90.1(1) |

| Cl—Pd—N' | 89.9(1) |

| Pd—N—C (nitrile) | 173.8(4) |

Data sourced from Olmstead, M. M.; Wei, P.-P.; Ginwalla, A. S.; Balch, A. L. (2000). Inorganic Chemistry, 39 (20), 4555–4559.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the preparation of this compound involves the direct reaction of palladium(II) chloride with benzonitrile.[2]

Objective: To synthesize trans-bis(benzonitrile)palladium(II) chloride.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Benzonitrile (C₆H₅CN)

-

Anhydrous diethyl ether or hexane

-

Schlenk flask or other suitable reaction vessel with a condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar and a condenser, suspend palladium(II) chloride in an excess of benzonitrile.

-

Heat the mixture with stirring in an oil bath to approximately 100 °C.

-

Continue heating and stirring until all the palladium(II) chloride has dissolved, resulting in a clear, yellow-brown solution.

-

Allow the solution to cool to room temperature.

-

Upon cooling, the product may begin to crystallize. To induce further precipitation, add a non-coordinating solvent such as anhydrous diethyl ether or hexane.

-

Collect the resulting yellow-brown crystalline solid by filtration.

-

Wash the crystals with a small amount of the non-coordinating solvent to remove any residual benzonitrile.

-

Dry the product under vacuum to yield pure this compound.

Characterization Protocols

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the identity and purity of the complex.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the synthesized this compound for ¹H NMR (50-70 mg for ¹³C NMR).

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (Typical parameters for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥ 1024 (signal averaging is typically required).

-

Expected Observations: The aromatic protons of the benzonitrile ligand will appear as multiplets in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, distinct resonances for the aromatic carbons and the nitrile carbon will be observed.

Objective: To identify the characteristic vibrational frequencies of the complex, particularly the nitrile stretch.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Observations: The most characteristic feature in the IR spectrum is the C≡N stretching frequency of the coordinated benzonitrile. This band typically appears at a higher wavenumber compared to free benzonitrile (around 2229 cm⁻¹) due to coordination to the electron-withdrawing palladium center.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of trans-bis(benzonitrile)palladium chloride.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Bis(benzonitrile)palladium(II) Chloride from Palladium Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of bis(benzonitrile)palladium(II) chloride, a versatile precursor and catalyst in organic synthesis, starting from palladium powder. This method offers a cost-effective alternative to protocols that begin with palladium(II) chloride.[1][2]

Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(NCC₆H₅)₂, is a valuable reagent due to its solubility in common organic solvents, which contrasts with the polymeric and poorly soluble nature of palladium(II) chloride.[1] The benzonitrile (B105546) ligands are labile and can be readily displaced by other ligands, making it an excellent starting material for the preparation of various palladium catalysts.[1]

Reaction Overview

The synthesis from palladium powder involves an oxidative dissolution of the metal to form a reactive palladium species, which then coordinates with benzonitrile. A common and effective method for this initial activation of palladium powder is the use of aqua regia (a mixture of nitric acid and hydrochloric acid).[2] Palladium metal dissolves in aqua regia to form tetrachloropalladate(II) ions ([PdCl₄]²⁻).[3][4] This is followed by ligand exchange with benzonitrile to yield the desired product.

The overall transformation can be conceptually broken down as follows:

-

Oxidative Dissolution: Palladium metal is oxidized to Palladium(II) ions in the presence of chloride ions to form a soluble palladium complex.

-

Ligand Exchange and Product Formation: The solvent and excess reagents are removed, and the palladium complex reacts with benzonitrile to form the stable bis(benzonitrile)palladium(II) chloride.

-

Isolation and Purification: The product is precipitated, collected by filtration, and dried.

A visual representation of the experimental workflow is provided below.

Caption: Experimental workflow for the synthesis of bis(benzonitrile)palladium(II) chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a reported synthesis of bis(benzonitrile)palladium(II) chloride from palladium powder.[2]

| Parameter | Value |

| Reactants | |

| Palladium Powder | 15 g |

| Aqua Regia | 45 mL |

| Benzonitrile | 45 mL |

| n-Hexane (for precipitation) | 75 mL |

| Reaction Conditions | |

| Dissolution Temperature | 100 °C |

| Dissolution Time | 1 hour |

| Ligand Exchange Temperature | 130 °C |

| Ligand Exchange Time | 3 hours |

| Product Characterization | |

| Yield | 52.4 g (97%) |

| Palladium Content (Experimental) | 27.55% |

| Palladium Content (Theoretical) | 27.74% |

| Elemental Analysis (Experimental) | |

| Carbon (C) | 43.85% |

| Hydrogen (H) | 2.61% |

| Nitrogen (N) | 7.27% |

| Chlorine (Cl) | 18.50% |

| Elemental Analysis (Theoretical) | |

| Carbon (C) | 43.84% |

| Hydrogen (H) | 2.63% |

| Nitrogen (N) | 7.30% |

| Chlorine (Cl) | 18.48% |

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the preparation of bis(benzonitrile)palladium(II) chloride.[2]

Materials:

-

Palladium powder (15 g)

-

Aqua regia (45 mL) - Prepare fresh by carefully mixing concentrated nitric acid and concentrated hydrochloric acid in a 1:3 volume ratio.

-

Benzonitrile (45 mL)

-

n-Hexane (approximately 100 mL for precipitation and washing)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Distillation apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum oven or desiccator

Procedure:

-

Dissolution of Palladium Powder:

-

In a well-ventilated fume hood, carefully add 15 g of palladium powder to a round-bottom flask.

-

Slowly add 45 mL of freshly prepared aqua regia to the flask.

-

Heat the mixture at 100 °C with stirring for 1 hour. This will result in the formation of a clear, dark solution containing the active palladium species.

-

-

Addition of Benzonitrile and Water Removal:

-

Allow the reaction mixture to cool to room temperature.

-

Add 45 mL of benzonitrile to the cooled solution.

-

Set up a distillation apparatus and carefully distill off the water from the reaction mixture.

-

-

Formation of the Complex:

-

After the water has been removed, heat the remaining mixture at 130 °C for 3 hours with continuous stirring.

-

During this time, the color of the solution may change, and some palladium black (finely divided palladium metal) may precipitate.

-

-

Purification and Isolation:

-

While the solution is still hot, perform a hot filtration to remove any precipitated palladium black.

-

Allow the filtrate to cool to room temperature.

-

Add the cooled filtrate to 75 mL of n-hexane with stirring. This will cause the precipitation of a yellow solid, which is the desired bis(benzonitrile)palladium(II) chloride.

-

Collect the solid by filtration using a Büchner funnel.

-

Wash the filter cake with additional portions of n-hexane to remove any residual benzonitrile and other impurities.

-

Dry the collected solid under vacuum to obtain the final product.

-

Safety Considerations

-

This procedure must be carried out in a well-ventilated fume hood due to the use of corrosive and toxic reagents, including aqua regia and benzonitrile.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Aqua regia is a highly corrosive and oxidizing mixture. It should be prepared fresh and handled with extreme care.

-

Benzonitrile is toxic and an irritant. Avoid inhalation and contact with skin.

This guide provides a robust and cost-effective method for the synthesis of bis(benzonitrile)palladium(II) chloride, a key starting material for many palladium-catalyzed reactions essential in research and drug development.

References

An In-depth Technical Guide to Bis(benzonitrile)palladium(II) Chloride

CAS Number: 14220-64-5

This technical guide provides a comprehensive overview of Bis(benzonitrile)palladium(II) chloride, a pivotal reagent in modern organic and organometallic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis protocols, catalytic applications, and safety guidelines.

Core Properties and Identifiers

Bis(benzonitrile)palladium(II) chloride, with the chemical formula (C₆H₅CN)₂PdCl₂, is a yellow-brown, air-stable coordination complex.[1][2] It is widely utilized as a soluble and reactive source of palladium(II), serving as a versatile precatalyst for a multitude of cross-coupling reactions.[2][3] The lability of the benzonitrile (B105546) ligands allows for their easy displacement, making the complex an invaluable starting material for generating catalytically active palladium species in situ.[1][3]

Physical and Chemical Properties

The key physical and chemical properties of Bis(benzonitrile)palladium(II) chloride are summarized below.

| Property | Value | Citations |

| Appearance | Yellow to orange-brown crystalline powder | [4] |

| Molecular Formula | C₁₄H₁₀Cl₂N₂Pd | [5] |

| Molecular Weight | 383.57 g/mol | [5][6] |

| Melting Point | 129–131 °C (decomposes) | [4][7] |

| Solubility | Soluble in acetone, chloroform; Insoluble in water | [4][7] |

| Crystal Structure | The two benzonitrile ligands are arranged in a trans configuration | [2][4] |

| Storage | Store under an inert atmosphere at 2-8°C | [4] |

Chemical Identifiers

| Identifier | Value | Citations |

| CAS Number | 14220-64-5 | [5] |

| EC Number | 238-085-3 | [2] |

| MDL Number | MFCD00013123 | |

| SMILES | Cl[Pd]Cl.N#Cc1ccccc1.N#Cc2ccccc2 | [2] |

| InChI Key | WXNOJTUTEXAZLD-UHFFFAOYSA-L | [2] |

Synthesis Methodologies

There are two primary methods for the synthesis of Bis(benzonitrile)palladium(II) chloride. The first is a direct reaction from commercial palladium(II) chloride, while the second is a more cost-effective route starting from elemental palladium powder.[3]

Experimental Protocol 1: Synthesis from Palladium(II) Chloride

This straightforward method involves the direct reaction of palladium(II) chloride with benzonitrile, which serves as both a ligand and the solvent.[2][3]

Procedure:

-

To a flask equipped with a magnetic stirrer and a reflux condenser, add palladium(II) chloride.[3]

-

Add an excess of benzonitrile to the flask.

-

Heat the mixture with stirring (typically to 100°C) until all the solid palladium(II) chloride dissolves, forming a yellow-brown solution.[3][8]

-

Once dissolution is complete, cool the warm solution.[3]

-

To precipitate the product, add the cooled benzonitrile solution to a non-coordinating solvent such as n-hexane or petroleum ether.[3][8]

-

Filter the resulting yellow precipitate, wash with the precipitation solvent, and dry under vacuum.[8] A yield of 80% has been reported for this method.[8]

Experimental Protocol 2: Synthesis from Palladium Powder

This protocol describes a more economical method starting from palladium powder.[3][9]

Materials:

-

Palladium powder (15 g)

-

Aqua regia (45 mL)

-

Benzonitrile (45 mL)

-

n-Hexane (75 mL)

Procedure:

-

Palladium Activation: In a well-ventilated fume hood, dissolve 15 g of palladium powder in 45 mL of aqua regia. Heat the mixture at 100°C for 1 hour to generate the active palladium species.[3][4][9]

-

Complex Formation: After cooling the solution to room temperature, add 45 mL of benzonitrile.[3][4][9]

-

Reaction: Distill the water from the reaction system. Subsequently, heat the remaining mixture to 130°C and maintain this temperature for 3 hours.[3][4][9]

-

Filtration: While the solution is still hot, filter it to remove any insoluble impurities, such as palladium black.[3][4][9]

-

Precipitation and Isolation: Cool the filtrate and add it to 75 mL of n-hexane to precipitate a yellow solid.[3][4][9]

-

Purification: Filter the solid, wash the filter cake with n-hexane, and dry under vacuum to obtain the final product.[9] A yield of 97% has been reported with this method.[9]

Applications in Homogeneous Catalysis

Bis(benzonitrile)palladium(II) chloride is a cornerstone precatalyst for a vast array of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[1][3][9][10] The Pd(II) center is typically reduced in situ to the active Pd(0) species by reagents like phosphines or amines present in the reaction mixture.[1][11]

Key applications include:

-

Heck Reaction: Formation of substituted alkenes from unsaturated halides and alkenes.[11][12]

-

Suzuki-Miyaura Coupling: Carbon-carbon bond formation between organoboranes and organohalides.[12][13]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[1][12]

-

Stille Coupling: Reaction of organotin compounds with sp²-hybridized organohalides.[1][12]

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[1][12]

-

Greener Amine Synthesis: Used as a catalyst for Wacker oxidation followed by transfer hydrogenation.[5][7]

General Catalytic Cycle: The Heck Reaction

The mechanism for the Heck reaction illustrates the typical Pd(0)/Pd(II) catalytic cycle initiated from the precatalyst.[11]

-

In-situ Reduction: (PhCN)₂PdCl₂ (Pd-II) is reduced to the active Pd(0) species.

-

Oxidative Addition: The Pd(0) catalyst adds to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.[11]

-

Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-R bond (carbopalladation).[11]

-

β-Hydride Elimination: A hydrogen atom is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[11]

-

Reductive Elimination: The palladium-hydride species eliminates HX and regenerates the active Pd(0) catalyst.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for a Sonogashira coupling reaction.

Materials:

-

Bis(benzonitrile)palladium(II) chloride

-

Copper(I) iodide (CuI)

-

Aryl iodide

-

Terminal alkyne

-

Base (e.g., Diisopropylethylamine or DBU)

-

Anhydrous solvent (e.g., Toluene or THF)

Procedure:

-

Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Bis(benzonitrile)palladium(II) chloride, copper(I) iodide, and the aryl iodide.[1]

-

Reagent Addition: Add the anhydrous solvent via syringe, followed by the terminal alkyne and the base.[1]

-

Reaction: Seal the tube and heat the reaction mixture (e.g., to 80°C) with stirring for the required time (e.g., 18 hours).[1]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).[1]

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography.[1]

Safety and Handling

Bis(benzonitrile)palladium(II) chloride is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes serious skin and eye irritation.[14][15][16] Adherence to strict safety protocols is essential.

| Hazard Information | Precautionary Measures |

| GHS Pictograms | GHS06 (Toxic), GHS07 (Exclamation mark) |

| Signal Word | Danger[2] |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H413: May cause long lasting harmful effects to aquatic life. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), laboratory coat, safety goggles with side-shields or a face shield.[16] |

| Handling | All manipulations should be carried out in a well-ventilated chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[3][15][16] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15] |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing immediately. Seek medical attention if you feel unwell.[15][16] |

| First Aid (Ingestion/Inhalation) | IF SWALLOWED or INHALED: Immediately call a POISON CENTER or doctor. Rinse mouth. Remove victim to fresh air.[15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16] |

Conclusion

Bis(benzonitrile)palladium(II) chloride (CAS 14220-64-5) is a remarkably versatile and indispensable tool in synthetic chemistry. Its stability, solubility in organic solvents, and the labile nature of its benzonitrile ligands make it an excellent precatalyst for a wide range of critical transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The detailed protocols and data presented in this guide offer researchers and professionals the necessary information to confidently and safely prepare and utilize this important compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Bis(benzonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. bis(benzonitrile)palladium chloride [webbook.nist.gov]

- 7. This compound | 14220-64-5 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Bis(benzonitrile)palladium(II) chloride 95 14220-64-5 [sigmaaldrich.com]

- 13. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis(benzonitrile)palladium(II) Chloride (PdCl₂(PhCN)₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of bis(benzonitrile)palladium(II) chloride, a versatile and widely utilized precatalyst in organic synthesis. Its utility stems from its solubility in common organic solvents, a characteristic that distinguishes it from the polymeric nature of palladium(II) chloride.[1] This coordination complex serves as a crucial entry point for accessing soluble Pd(II) species, making it invaluable for a myriad of catalytic reactions, including cross-coupling and addition reactions.[1][2]

Physical and Chemical Properties

Bis(benzonitrile)palladium(II) chloride is a yellow-brown, air-stable solid, which makes it a convenient source of soluble palladium(II).[1][3][4] The key physical and chemical characteristics of PdCl₂(PhCN)₂ are summarized in the tables below.

Table 1: General Properties of PdCl₂(PhCN)₂

| Property | Value | Citations |

| Appearance | Yellow to orange-brown crystalline powder | [3][4][5] |

| Molecular Formula | C₁₄H₁₀Cl₂N₂Pd | [3][5][6] |

| Molecular Weight | 383.57 g/mol | [3][5][7] |

| Melting Point | 129–131 °C (decomposes) | [3][4][5] |

| Purity | ≥95% | [6] |

| Storage Conditions | Store under an inert atmosphere at 2-8°C | [1][4] |

Table 2: Solubility of PdCl₂(PhCN)₂

| Solvent | Solubility | Citations |

| Acetone | Soluble | [1][5] |

| Chloroform | Soluble | [1][5] |

| Dichloromethane | Moderately soluble | [5] |

| Acetonitrile | Moderately soluble | [5] |

| DMF | Soluble | [8] |

| Ethanol | Soluble | [8] |

| Water | Insoluble | [1][4] |

Table 3: Spectroscopic and Structural Data for PdCl₂(PhCN)₂

| Property | Description | Citations |

| Crystal Structure | Monoclinic crystalline structure. The two benzonitrile (B105546) ligands are arranged in a trans configuration, and the palladium(II) center exhibits a square planar geometry. | [1][3][5][8] |

| NMR Spectroscopy | The successful attachment of the benzonitrile ligand to the Pd²⁺ ion can be confirmed by NMR. | [8] |

| FT-IR Spectroscopy | The coordination of the benzonitrile ligand to the palladium center can be confirmed by FT-IR spectroscopy. | [8] |

| UV-Vis Spectroscopy | UV-Vis spectroscopy can be used to indicate that the complex's geometry and electronic configuration are preserved. | [8] |

Experimental Protocols

2.1 Synthesis of Bis(benzonitrile)palladium(II) Chloride

The synthesis of PdCl₂(PhCN)₂ is typically achieved by the direct reaction of palladium(II) chloride with benzonitrile, which acts as both the solvent and the ligand.[5] A common procedure is as follows:

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Benzonitrile (PhCN)

Procedure:

-

Palladium(II) chloride is added to warm benzonitrile.[3]

-

The mixture is heated to facilitate the dissolution of the palladium salt and the formation of the complex.[5]

-

As the palladium chloride dissolves, benzonitrile molecules coordinate to the metal center.[5]

-

The resulting solution is then cooled, allowing the bis(benzonitrile)palladium(II) chloride complex to crystallize.

-

The product can be isolated by filtration, washed with a non-coordinating solvent like n-hexane to remove excess benzonitrile, and dried under vacuum.[2]

An alternative method utilizing palladium powder has also been reported:

Materials:

-

Palladium powder (15 g)

-

Aqua regia (45 mL)

-

Benzonitrile (45 mL)

-

n-Hexane (75 mL)

Procedure:

-

Palladium Activation: In a fume hood, dissolve 15 g of palladium powder in 45 mL of aqua regia. Heat the mixture at 100°C for 1 hour.[2]

-

Complex Formation: After cooling the solution to room temperature, add 45 mL of benzonitrile.[2]

-

Reaction and Filtration: Distill off the water from the reaction system. Then, heat the reaction mixture to 130°C for 3 hours. After the reaction, perform a hot filtration to remove any unreacted palladium.[2]

-

Precipitation and Isolation: Cool the filtrate and add it to 75 mL of n-hexane to precipitate the yellow solid.[2]

-

Purification: Filter the solid, wash the filter cake with n-hexane, and dry it under vacuum to obtain the final product.[2]

2.2 Characterization of PdCl₂(PhCN)₂

The identity and purity of the synthesized complex can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the benzonitrile ligand to the palladium center.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the presence of the benzonitrile ligands.

-

Powder X-ray Diffraction (XRD): To confirm the crystalline structure and the absence of free PdCl₂.[8]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the palladium content, which should be consistent with the expected stoichiometry.[8]

Chemical Reactivity and Applications

PdCl₂(PhCN)₂ is a valuable precatalyst primarily because its benzonitrile ligands are labile and can be easily displaced by stronger coordinating ligands, such as phosphines or N-heterocyclic carbenes (NHCs).[9] This allows for the in situ formation of the active catalytic species.[9] The Pd(II) center is typically reduced in situ to the active Pd(0) species by reagents like phosphines or amines present in the reaction mixture, which then enters the catalytic cycle.[1][9]

This complex is widely used as a catalyst precursor in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and functional materials.[2][9] These reactions include:

-

Sonogashira Coupling[9]

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Stille Coupling[9]

-

Buchwald-Hartwig Amination[9]

-

Negishi Coupling

-

Hiyama Coupling

Visualizations

References

- 1. Bis(benzonitrile)palladium chloride | 14220-64-5 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Bis(benzonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. CAS # 14220-64-5, this compound, Bis(benzonitrile)palladium(II) chloride - chemBlink [ww.chemblink.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C14H10Cl2N2Pd | CID 498840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nano-catalyst [PdCl₂(PhCN)₂] for Efficient Synthesis of Aryl Sulfides via C–S Reaction [nanomaterchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition Pathway of Bis(benzonitrile)palladium(II) Chloride

Audience: Researchers, scientists, and drug development professionals

Introduction

Bis(benzonitrile)palladium(II) chloride, with the chemical formula PdCl₂(PhCN)₂, is a pivotal coordination complex and precatalyst in modern organic synthesis.[1] Its widespread application in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira stems from its solubility in common organic solvents, which facilitates homogeneous catalysis.[2] The catalytic efficacy of PdCl₂(PhCN)₂ is intrinsically linked to its thermal properties. The benzonitrile (B105546) (PhCN) ligands are labile, meaning they can dissociate to generate the catalytically active palladium species.[1][3] A thorough understanding of the thermal stability and decomposition pathway of this complex is therefore critical for optimizing reaction conditions, ensuring catalyst integrity, and maintaining safe handling and storage protocols.[3]

Physicochemical Properties

The key physicochemical properties of bis(benzonitrile)palladium(II) chloride are summarized in Table 1. The lability of the benzonitrile ligands and its relatively low melting point are defining characteristics that influence its thermal behavior.[3]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₀Cl₂N₂Pd | [3][4] |

| Molecular Weight | 383.57 g/mol | [3][4] |

| Appearance | Yellow to brown powder or crystals | [3] |

| Melting Point | 128-132 °C | [3] |

| Solubility | Soluble in many organic solvents | [1][3] |

Thermal Decomposition Pathway

While comprehensive, peer-reviewed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for bis(benzonitrile)palladium(II) chloride are not extensively published, its decomposition pathway can be reliably inferred from its chemical structure and the known thermal behavior of analogous palladium(II) complexes.[3] The decomposition is anticipated to be a distinct two-step process.

Step 1: Dissociation of Benzonitrile Ligands The initial thermal event involves the dissociation of the two labile benzonitrile ligands.[3] This process is expected to occur at temperatures at or slightly above the complex's melting point.[3] The lability of nitrile ligands is a well-established feature of this class of compounds.[3] This endothermic step results in the formation of palladium(II) chloride (PdCl₂).[2][3] In non-coordinating solvents, this reversion to the less soluble PdCl₂ can occur even without heating, leading to catalyst deactivation.[1][2]

Step 2: Decomposition of Palladium(II) Chloride The resulting palladium(II) chloride is a significantly more stable inorganic salt.[3] Its decomposition takes place at much higher temperatures, typically in the range of 500-600 °C.[3] This second step yields metallic palladium (Pd) and chlorine gas (Cl₂).[3] The precise temperature of this decomposition can be influenced by factors such as the heating rate and the composition of the surrounding atmosphere.[3]

Caption: Proposed thermal decomposition pathway of bis(benzonitrile)palladium(II) chloride.

Quantitative Thermal Analysis Data

Based on the proposed pathway, the expected thermal events that would be observed during TGA and DSC analysis are summarized in Table 2.

| Step | Thermal Event | Approximate Temperature Range (°C) | Technique | Expected Observation |

| 1 | Melting & Ligand Dissociation | 128 - 200 | DSC | Endothermic peak(s) corresponding to melting and the release of benzonitrile ligands.[3] |

| 1 | Ligand Dissociation | 130 - 250 | TGA | Mass loss corresponding to two molecules of benzonitrile (~53.7% of total mass). |

| 2 | PdCl₂ Decomposition | 500 - 600 | TGA | Second mass loss corresponding to the release of chlorine gas (~18.5% of total mass).[3] |

| - | Final Product | > 600 | TGA | Residual mass of metallic palladium (~27.7% of initial mass). |

Experimental Protocols

The following are detailed, standard methodologies for conducting TGA and DSC analyses to investigate the thermal properties of bis(benzonitrile)palladium(II) chloride.[3]

-

Objective: To quantify the temperature-dependent mass loss of the complex and identify distinct decomposition steps.[3]

-

Instrumentation: A standard thermogravimetric analyzer.[3]

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of bis(benzonitrile)palladium(II) chloride into a ceramic (e.g., alumina) or platinum TGA pan.[3]

-

Instrument Setup: Place the sample pan within the TGA furnace.[3]

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.[3]

-

Thermal Program: Equilibrate the sample at 30 °C. Subsequently, ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[3]

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will display steps corresponding to the mass loss events.[3] The first derivative of this curve (DTG) can be used to pinpoint the temperatures of the maximum rate of mass loss for each decomposition step.[3]

-

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, to determine if they are endothermic or exothermic.[3]

-

Instrumentation: A standard differential scanning calorimeter.[3]

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of bis(benzonitrile)palladium(II) chloride into an aluminum DSC pan and hermetically seal it.[3]

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[3]

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[3] A higher final temperature is not typically required for the initial ligand dissociation study and can protect the instrument.

-

Data Analysis: Record the differential heat flow as a function of temperature. The resulting DSC thermogram will display endothermic peaks for melting and ligand dissociation.[3]

-

Conclusion

The thermal stability of bis(benzonitrile)palladium(II) chloride is governed by a sequential, two-step decomposition process.[3] The initial, lower-temperature event is the critical dissociation of the benzonitrile ligands, a prerequisite for its catalytic activity.[3] This is followed by the decomposition of the resulting palladium(II) chloride at significantly higher temperatures to yield palladium metal.[3] The provided experimental protocols offer a robust framework for researchers to precisely characterize the thermal properties of this and similar organometallic complexes, enabling the optimization of synthetic methodologies and ensuring safe laboratory practices.[3]

References

Solubility Profile of Bis(benzonitrile)palladium(II) Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂), a pivotal palladium precursor in synthetic organic chemistry. A thorough understanding of its solubility is critical for its effective use in various applications, including as a catalyst in cross-coupling reactions prevalent in drug discovery and development.[1] This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this compound.

Introduction

Bis(benzonitrile)palladium(II) chloride is a coordination complex widely used as a precatalyst in various organic reactions due to its solubility in common organic solvents and the labile nature of its benzonitrile (B105546) ligands.[2] It is a yellow-brown, air-sensitive solid, making it a convenient source of soluble palladium(II).[2][3] The efficacy of PdCl₂(PhCN)₂ as a precatalyst is fundamentally linked to its ability to dissolve in the chosen solvent, thereby ensuring a homogeneous reaction mixture and maximizing the availability of the active catalytic species.[1] The benzonitrile ligands are weakly coordinated and can be easily displaced by other ligands or reactants, making it an excellent starting material for generating catalytically active palladium species in situ.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of bis(benzonitrile)palladium(II) chloride is presented below.

| Property | Value |

| Appearance | Yellow to orange-brown crystalline powder.[2] |

| Molecular Formula | C₁₄H₁₀Cl₂N₂Pd |

| Molecular Weight | 383.57 g/mol [4] |

| Melting Point | 131 °C (decomposes)[2] |

| Crystal Structure | The two benzonitrile ligands are arranged in a trans configuration.[2][3] |

| Storage Conditions | Store under an inert atmosphere at 2-8°C.[2] |

Solubility Data

Precise quantitative solubility data for bis(benzonitrile)palladium(II) chloride is not extensively documented in publicly available literature.[1] However, existing qualitative and semi-quantitative information provides valuable insights into its solubility in common organic solvents. The following table summarizes these findings.

| Solvent | Formula | Solubility | Observations |

| Acetone | (CH₃)₂CO | Soluble[4][5] | Widely reported as soluble. |

| Chloroform | CHCl₃ | Soluble[4][5] | Widely reported as soluble. |

| Dichloromethane | CH₂Cl₂ | Moderately Soluble[4] | - |

| Acetonitrile | CH₃CN | Moderately Soluble[4] | - |

| Ethanol | C₂H₅OH | ≥ 16.7 mg/mL[1] | Completely soluble.[1] |

| Ethanol/Water (1:1) | C₂H₅OH / H₂O | Partially Soluble[1] | - |

| Water | H₂O | Insoluble[5] | - |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of bis(benzonitrile)palladium(II) chloride in an organic solvent. This method is adapted from standard laboratory procedures for solubility assessment of organic compounds.[1]

Objective: To determine the solubility of bis(benzonitrile)palladium(II) dichloride in a specified organic solvent at a given temperature (e.g., 25 °C).[1]

Materials:

-

Bis(benzonitrile)palladium(II) chloride

-

Selected organic solvent (e.g., dichloromethane, acetonitrile, THF, DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (optional, for concentration determination)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of bis(benzonitrile)palladium(II) dichloride to a vial to ensure a saturated solution is formed.[1]

-

Add a known volume of the organic solvent to the vial.[1]

-

Seal the vial tightly to prevent solvent evaporation.[1]

-

Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.[1]

-

-

Gravimetric Method:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter.

-

Transfer the filtered solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not decompose the compound.[1]

-

Once the solvent is completely removed, weigh the vial containing the dried residue.[1]

-

The mass of the dissolved compound is the final mass of the vial minus the initial mass of the empty vial.

-

Calculate the solubility in mg/mL or g/100mL.[1]

-

-

Spectroscopic Method (if applicable):

-

If the compound has a distinct chromophore, a calibration curve can be prepared using solutions of known concentrations.[1]

-

Dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.[1]

-

Measure the absorbance of the diluted solution and determine the concentration from the calibration curve.[1]

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Reporting:

-

Report the solubility as the mass of solute per volume of solvent (e.g., mg/mL) or mass of solute per mass of solvent (e.g., g/100 g).[1]

-

Specify the temperature at which the solubility was determined.[1]

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

References

Technical Guide: The Activation Mechanism of Bis(benzonitrile)palladium(II) Chloride [PdCl₂(PhCN)₂] Precatalyst

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is a cornerstone palladium(II) precatalyst in modern organic synthesis, prized for its air stability and broad utility in cross-coupling reactions.[1] Its efficacy hinges on the in situ generation of a catalytically active Pd(0) species. This process is not instantaneous and involves a sequence of crucial activation steps: ligand exchange followed by reduction. The efficiency of this activation is highly dependent on the choice of ancillary ligands, bases, solvents, and overall reaction conditions. A thorough understanding of this mechanism is critical for reaction optimization, troubleshooting, and the rational design of new catalytic systems. This guide provides an in-depth analysis of the activation pathway, experimental considerations, and key influencing factors.

The Activation Pathway: From Pd(II) to Pd(0)

The transformation of the stable Pd(II) precatalyst into the active Pd(0) catalyst is the fundamental step that initiates the catalytic cycle for most cross-coupling reactions.[2][3] This activation proceeds through two primary, sequential phases:

-

Ligand Exchange: The benzonitrile (B105546) (PhCN) ligands are weakly coordinated to the palladium center.[4] Upon introduction into the reaction medium, they are readily displaced by stronger, more electron-donating ligands, such as bulky phosphines (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbenes (NHCs).[1][4] This exchange forms a new Pd(II) complex, PdCl₂L₂, where 'L' represents the new, strongly-binding ligand. The lability of the PhCN ligands is a key feature that makes [PdCl₂(PhCN)₂] a versatile precatalyst.[2]

-

Reduction of Pd(II) to Pd(0): Following ligand exchange, the PdCl₂L₂ complex must be reduced to the active Pd(0)Lₙ species. This is the rate-determining step of the activation process.[5] The reduction can be promoted by several components within the reaction mixture, and the dominant pathway can vary.[1][3]

-

Phosphine (B1218219) Ligands: Electron-rich phosphines can themselves act as reducing agents, being oxidized in the process.[1]

-

Bases/Amines: Common bases used in cross-coupling reactions (e.g., alkoxides, carbonates) can facilitate the reduction.[1][6]

-

Solvents: Protic solvents, particularly alcohols, have been shown to act as reductants, especially in the presence of a base.[3][6]

-

Other Reagents: Starting materials or additives can also participate in the reduction.[1]

-

The entire process must be conducted under an inert atmosphere (e.g., Nitrogen or Argon), as molecular oxygen can intercept and deactivate the catalytic species, thereby inhibiting the reduction.[4]

The Catalytic Cycle in Cross-Coupling

Once the active Pd(0)Lₙ catalyst is formed, it enters the catalytic cycle. The mechanism shown below for a generic Suzuki-Miyaura coupling is representative of many cross-coupling reactions.[2][5]

-

Oxidative Addition: The electron-rich Pd(0) complex reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step of the overall catalytic cycle.

-

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound, R-B(OR)₂) reacts with the Pd(II) intermediate. A base is typically required to activate the organoboron species, facilitating the transfer of the 'R' group to the palladium center and displacing the halide.

-

Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.

Data Presentation: Ligand and Base Selection

The choice of ligand and base is paramount for successful catalyst activation and turnover. While optimal conditions are substrate-dependent and often require empirical screening, general trends provide a valuable starting point.[4]

Table 1: General Ligand Selection Guide for Cross-Coupling Reactions

| Ligand Class | Representative Ligands | Key Characteristics | Typical Applications |

| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, sterically demanding. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination.[1][7] |

| Biarylphosphines | SPhos, XPhos, RuPhos | Highly active, promote difficult couplings (e.g., with aryl chlorides).[3][4] | Suzuki, Buchwald-Hartwig Amination, Negishi. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable complexes. | Suzuki, Heck, C-H Activation.[4][5] |

| Bidentate Phosphines | Xantphos, DPPP, DPPF | Offer defined bite angles, can stabilize catalyst. | Suzuki, Stille, Carbonylation.[3] |

Table 2: Common Bases and Their Roles

| Base | Formula | Strength | Key Roles & Considerations |

| Potassium Phosphate | K₃PO₄ | Strong | Effective in many Suzuki couplings; often used in anhydrous conditions. |

| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective, particularly in Buchwald-Hartwig and C-H activation.[8] |

| Sodium tert-Butoxide | NaOt-Bu | Very Strong | Standard for Buchwald-Hartwig amination; highly moisture-sensitive. |

| Potassium Carbonate | K₂CO₃ | Moderate | Common, inexpensive base for Suzuki and Heck reactions.[8] |

| Organic Amines | Et₃N, DIPEA | Weak | Often used in Sonogashira and Heck reactions; can also act as a reductant.[1] |

Experimental Protocols

The following protocols provide a general framework for utilizing [PdCl₂(PhCN)₂] in a laboratory setting. All operations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

General Protocol for in situ Catalyst Activation and Suzuki-Miyaura Coupling

This protocol describes a representative method for the coupling of an aryl halide with a boronic acid.[4]

Materials:

-

Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂]

-

Phosphine ligand (e.g., SPhos, P(t-Bu)₃)

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

-

Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

-

Catalyst Preparation: In the same flask, add [PdCl₂(PhCN)₂] (1-2 mol%) and the phosphine ligand (typically a 1:2 to 1:4 Pd:ligand ratio for monodentate ligands).[4]

-

Addition of Reactants: Add the arylboronic acid (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent) to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a typical concentration of 0.1-0.5 M with respect to the aryl halide.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the limiting reagent is consumed.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Conclusion

The activation of the [PdCl₂(PhCN)₂] precatalyst is a multi-step process initiated by the displacement of labile benzonitrile ligands and culminating in the reduction of the Pd(II) center to the active Pd(0) species. The success of this activation is intricately linked to the synergistic effects of ancillary ligands, bases, and solvents. For professionals in drug development and organic synthesis, a detailed appreciation of this mechanism allows for more effective troubleshooting of problematic reactions and the rational optimization of conditions to achieve higher yields and purities. The versatility and reliability of [PdCl₂(PhCN)₂], when its activation is properly managed, ensure its continued prominence as a go-to precatalyst for a wide array of synthetic transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Handling and Storage of Air-Sensitive Bis(benzonitrile)palladium(II) Chloride (PdCl₂(PhCN)₂)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best-practice protocols for the safe and effective handling and storage of the air-sensitive palladium catalyst, bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂). Adherence to these guidelines is critical to maintain the catalyst's integrity, ensure experimental reproducibility, and prevent degradation.

Compound Properties and Sensitivity

Bis(benzonitrile)palladium(II) chloride is a versatile palladium(II) catalyst and precursor widely used in cross-coupling reactions and other organic transformations. It is a yellow to orange solid that is sensitive to atmospheric oxygen and moisture.[1][2] Exposure to air can lead to decomposition, often characterized by a color change and the formation of palladium black (finely divided palladium metal), which can result in decreased catalytic activity.[3] Therefore, all manipulations should be performed under an inert atmosphere.

Table 1: Physical and Chemical Properties of PdCl₂(PhCN)₂

| Property | Value | Citations |

| Chemical Formula | C₁₄H₁₀Cl₂N₂Pd | [2] |

| Molecular Weight | 383.57 g/mol | [1] |

| Appearance | Yellow to orange solid | [1] |

| Melting Point | 131 °C | [1] |

| Air Sensitivity | Yes | [2] |

| Moisture Sensitivity | Yes | [1] |

Storage Guidelines

Proper storage is paramount to preserving the catalytic activity of PdCl₂(PhCN)₂. The primary goal is to minimize exposure to air and moisture.

Table 2: Recommended Storage Conditions for PdCl₂(PhCN)₂

| Parameter | Recommendation | Rationale | Citations |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents degradation from oxygen and moisture. | [2][4] |

| Container | Tightly sealed, opaque vial or Schlenk flask | Prevents ingress of air and light-induced decomposition. | [1][5] |

| Location | Inside a glovebox or a desiccator cabinet with an inert atmosphere | Provides a controlled, inert environment. | [2] |

| Temperature | Cool (<15°C recommended by some suppliers) and dark place | Slows down potential degradation pathways. | [2] |

Handling Protocols: Air-Free Techniques

Due to its air-sensitive nature, PdCl₂(PhCN)₂ must be handled using specialized air-free techniques, primarily employing either a glovebox or a Schlenk line.[6][7]

A glovebox provides the most controlled environment for handling highly air-sensitive reagents like PdCl₂(PhCN)₂.[7]

Experimental Protocol: Weighing and Preparing PdCl₂(PhCN)₂ in a Glovebox

-

Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).

-

Bringing in Materials: Place all necessary, clean, and oven-dried glassware (e.g., Schlenk flask, vials, spatulas, weighing paper) into the glovebox antechamber.[8]

-

Purging the Antechamber: Evacuate and backfill the antechamber with the glovebox's inert gas for at least three cycles to remove atmospheric contaminants.[8]

-

Transfer to Glovebox: Once purged, transfer the items from the antechamber into the main glovebox chamber.

-

Weighing: Tare an empty vial or weighing boat on a balance inside the glovebox. Carefully transfer the desired amount of PdCl₂(PhCN)₂ using a clean spatula.

-

Sealing: Securely cap the vial or flask containing the weighed catalyst.

-

Removal from Glovebox: Place the sealed container back into the antechamber, seal the inner door, and then remove it from the outer door. The antechamber does not need to be purged upon exiting.[8]

A Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive compounds on the benchtop.[7][9]

Experimental Protocol: Transferring Solid PdCl₂(PhCN)₂ using a Schlenk Line

This protocol is for adding the solid catalyst to a reaction flask that is already under an inert atmosphere on the Schlenk line.

-

Glassware Preparation: Ensure all glassware, including the reaction flask and a solid addition tube, is thoroughly oven-dried and then cooled under vacuum on the Schlenk line.[10]

-

Loading the Addition Tube: In a glovebox, weigh the desired amount of PdCl₂(PhCN)₂ and place it into a solid addition tube. Seal the tube.

-

Connecting to the Schlenk Line: Attach the sealed solid addition tube to the Schlenk line via a sidearm.

-

Purging the Sidearm: Carefully evacuate the air from the connection and backfill with inert gas. Repeat this cycle three times.

-

Performing the Transfer: Under a positive flow of inert gas from both the reaction flask and the solid addition tube, remove the stoppers from each.

-

Combining: Quickly and carefully connect the solid addition tube to the reaction flask.

-

Addition of Solid: Tilt or gently tap the addition tube to allow the solid PdCl₂(PhCN)₂ to fall into the reaction flask.[9]

-

Resealing: Once the transfer is complete, remove the addition tube under a positive flow of inert gas and reseal the reaction flask.

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the handling and storage of PdCl₂(PhCN)₂.

Caption: Workflow for the proper storage of PdCl₂(PhCN)₂.

Caption: Decision tree for selecting the appropriate handling technique.

Waste Disposal

Waste PdCl₂(PhCN)₂ and contaminated materials should be collected in a designated, sealed, and clearly labeled waste container.[11] Do not mix with other waste streams to avoid potentially hazardous reactions.[11] Dispose of the waste through an approved hazardous waste disposal plant, following all local and institutional regulations.[2][11] Never dispose of this compound down the drain or in regular trash.[11]

References

- 1. ignaszakresearch.wordpress.com [ignaszakresearch.wordpress.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. help.momentum-transfer.com [help.momentum-transfer.com]

- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

Unveiling the Molecular Characteristics of Bis(benzonitrile)palladium Chloride

A comprehensive overview of the fundamental chemical properties of a key palladium catalyst.

For researchers and professionals in the fields of synthetic chemistry and drug development, a precise understanding of the reagents involved is paramount. Bis(benzonitrile)palladium chloride, a widely utilized palladium(II) catalyst, is no exception. This document provides a concise technical summary of its molecular weight and chemical formula.

Core Molecular Data

The essential molecular identifiers for this compound are presented below. This information is fundamental for stoichiometric calculations in reaction planning and for the accurate interpretation of analytical data.

| Property | Value |

| Molecular Formula | C₁₄H₁₀Cl₂N₂Pd[1] |

| Linear Formula | (C₆H₅CN)₂PdCl₂[2] |

| Molecular Weight | 383.57 g/mol [2][3] |

| IUPAC Name | bis(benzonitrile)dichloropalladium[1] |

Logical Relationship of Formula Components

The chemical formula illustrates the composition of the coordination complex. The central palladium atom is coordinated with two chloride ions and two benzonitrile (B105546) ligands.

Caption: Coordination of Palladium in the Complex.

References

Labile nature of benzonitrile ligands in PdCl₂(PhCN)₂.

An In-depth Technical Guide on the Labile Nature of Benzonitrile (B105546) Ligands in PdCl₂(PhCN)₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzonitrile)palladium(II) chloride, PdCl₂(PhCN)₂, is a cornerstone reagent in synthetic chemistry, serving as a soluble and versatile precursor for a vast array of palladium-catalyzed reactions.[1][2] Its utility is fundamentally derived from the labile nature of the two benzonitrile (PhCN) ligands.[1][3] This lability allows for their facile displacement by a wide range of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or reactant molecules, which is a critical step in the in-situ formation of catalytically active species.[3] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the pivotal role of ligand lability in the reactivity of PdCl₂(PhCN)₂. It includes detailed experimental protocols for its synthesis and for studying ligand exchange phenomena, alongside graphical representations of key mechanistic and experimental workflows.

Physicochemical and Structural Properties

PdCl₂(PhCN)₂ is an orange to yellow-brown crystalline solid that offers a significant advantage over the parent palladium(II) chloride (PdCl₂) due to its enhanced solubility in common organic solvents like acetone, chloroform (B151607), and benzonitrile itself.[1][4] This property is essential for its application in homogeneous catalysis.[5] Structurally, the complex adopts a square planar geometry with the two benzonitrile ligands arranged in a trans configuration, as confirmed by X-ray crystallography.[4][6]

Table 1: Physicochemical Properties of Bis(benzonitrile)palladium(II) Chloride

| Property | Value | Citations |

| Appearance | Yellow to orange-brown crystalline powder | [4][7] |

| Molecular Formula | C₁₄H₁₀Cl₂N₂Pd | [4] |

| Molecular Weight | 383.57 g/mol | [4] |

| Melting Point | 131 °C (decomposes) | [4] |

| Solubility | Soluble in acetone, chloroform; Insoluble in water. | [4] |

| Crystal Structure | Square planar, trans isomer | [4][6] |

| Storage | Store under an inert atmosphere at 2-8°C due to air sensitivity. | [4] |

The Labile Nature of Benzonitrile Ligands

The defining characteristic of PdCl₂(PhCN)₂ is the weakness of the coordination bond between the palladium(II) center and the nitrogen atom of the benzonitrile ligands. These ligands are considered labile, meaning they are easily and often rapidly substituted by other, more strongly coordinating ligands.[1][3] This property is not a flaw but a crucial feature that makes the complex an excellent "precatalyst" or catalyst precursor.

The lability is evident from several observations:

-

Reversion to PdCl₂: In non-coordinating solvents, the benzonitrile ligands can dissociate, leading to the precipitation of the less soluble, polymeric palladium(II) chloride.[2][6]

-

Facile Ligand Exchange: The primary application of PdCl₂(PhCN)₂ is for the in-situ generation of a desired catalyst. Stronger σ-donating ligands, such as phosphines or NHCs, readily displace the PhCN ligands to form new, catalytically active palladium complexes.[3][8]

-

Catalytic Activity: The complex itself is generally not the active catalyst. The catalytic cycle for reactions like Suzuki-Miyaura or Sonogashira coupling begins with the displacement of the benzonitrile ligands to allow for the coordination of reactants and the subsequent reductive elimination to form the active Pd(0) species.[2][3]

Table 2: Evidence and Consequences of Benzonitrile Ligand Lability

| Phenomenon | Description | Significance in Synthesis | Citations |

| Easy Displacement by Stronger Ligands | Phosphines, N-heterocyclic carbenes (NHCs), and amines readily substitute the benzonitrile ligands. | Allows for the convenient in-situ preparation of a wide variety of catalytically active Pd(II) and subsequently Pd(0) complexes. | [3][8] |

| Precatalyst for Cross-Coupling | Serves as a soluble Pd(II) source for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. The lability is key to initiating the catalytic cycle. | Provides a reliable and soluble entry point into numerous critical C-C and C-N bond-forming catalytic cycles. | [2] |

| Reversion in Non-Coordinating Solvents | In solvents that do not coordinate to the palladium center, the equilibrium can shift, causing dissociation of PhCN and precipitation of insoluble PdCl₂. | Highlights the need to use coordinating solvents or to add the desired ligand promptly to maintain a homogeneous solution. | [2][6] |

| Sensitivity to Air and Moisture | The complex is air-sensitive, and its lability can be exploited in deactivation pathways like the formation of inactive palladium black (Pd(0) agglomerates). | Underscores the importance of handling the complex under an inert atmosphere to ensure reproducible catalytic activity. | [2][4] |

Mechanistic and Workflow Visualizations

Ligand Exchange Mechanism

The substitution of benzonitrile ligands on the square planar Pd(II) center typically proceeds through an associative mechanism, which is characteristic of d⁸ metal complexes. An incoming ligand (L') attacks the metal center to form a five-coordinate trigonal bipyramidal intermediate, which then releases one of the original benzonitrile ligands.

Caption: Associative mechanism for benzonitrile ligand substitution.

Experimental Workflow for Studying Lability

Investigating the lability of the benzonitrile ligands typically involves synthesizing the complex and then monitoring its reaction with a new ligand using spectroscopic methods, most commonly Nuclear Magnetic Resonance (NMR).

Caption: Workflow for NMR analysis of ligand exchange.

Role in a Catalytic Cycle (Suzuki-Miyaura Coupling)

In a typical cross-coupling reaction, the lability of the PhCN ligands is the crucial first step that allows the catalytic cycle to begin. The precatalyst is activated by ligand exchange, followed by reduction to the active Pd(0) species.

Caption: Role of precatalyst activation in a catalytic cycle.

Experimental Protocols

Protocol 4.1: Synthesis of PdCl₂(PhCN)₂ from Palladium(II) Chloride

This is the most direct and common laboratory method for preparing the title compound.[1][5]

-

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Benzonitrile (PhCN)

-

n-Hexane (or petroleum ether)

-

Flask with magnetic stirrer and reflux condenser

-

-

Procedure:

-

To a flask equipped with a magnetic stirrer, add palladium(II) chloride (1.0 eq).

-

Add an excess of benzonitrile to serve as both the ligand and the solvent.

-

Heat the mixture gently (e.g., to 100°C) with continuous stirring. The solid PdCl₂ will gradually dissolve as it reacts with the warm benzonitrile, forming a clear, yellow-brown solution.[1]

-

Once all the PdCl₂ has dissolved, the reaction is complete. Allow the solution to cool to room temperature.

-

Precipitate the product by slowly adding the cooled benzonitrile solution to a flask containing a vigorously stirred non-coordinating solvent, such as n-hexane (approx. 5-10 volumes).[5]

-

Collect the resulting yellow-brown precipitate by vacuum filtration.

-

Wash the solid product with several portions of n-hexane to remove any residual benzonitrile.

-

Dry the product under vacuum to yield pure bis(benzonitrile)palladium(II) chloride.

-

-

Safety Note: Palladium compounds are toxic.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Protocol 4.2: Monitoring Ligand Exchange by ³¹P NMR Spectroscopy

This protocol describes a general method for observing the displacement of benzonitrile by a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃).

-

Materials:

-

Bis(benzonitrile)palladium(II) chloride

-

Triphenylphosphine (or other phosphine ligand)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer with ³¹P detection capabilities

-

-

Procedure:

-

Prepare a stock solution of a known concentration of the phosphine ligand in the deuterated solvent. Record its ³¹P NMR spectrum. The chemical shift of the free phosphine serves as a reference.

-

In a separate vial, prepare a solution of PdCl₂(PhCN)₂ (1.0 eq) in the deuterated solvent.

-

Transfer the PdCl₂(PhCN)₂ solution to an NMR tube.

-

Add a stoichiometric amount of the phosphine ligand solution (e.g., 2.0 eq for complete substitution) to the NMR tube.

-

Immediately acquire a ³¹P NMR spectrum and continue to acquire spectra at regular time intervals.

-

Analysis: Monitor the decrease in the intensity of the signal corresponding to the free phosphine and the appearance of a new, downfield-shifted signal corresponding to the coordinated phosphine in the newly formed PdCl₂(PPh₃)₂ complex. The change in chemical shift upon coordination provides direct evidence of the ligand exchange event.

-

Conclusion

The utility of bis(benzonitrile)palladium(II) chloride as a precatalyst is inextricably linked to the labile nature of its benzonitrile ligands. This property ensures that the palladium center is readily accessible for coordination with more strongly binding ligands or substrates, thereby initiating a wide range of powerful catalytic transformations. Understanding this lability is fundamental for the rational design of catalytic systems and the optimization of reaction conditions in academic research and industrial drug development. The protocols and conceptual frameworks provided herein serve as a guide for the synthesis, handling, and mechanistic investigation of this pivotal organometallic reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WebElements Periodic Table » Palladium » properties of compounds [winter.group.shef.ac.uk]

- 4. Nitrile hydration catalysed by palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 8. DSpace [cardinalscholar.bsu.edu]

The Role of Bis(benzonitrile)palladium(II) Chloride as a Pd(II) Precatalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is a cornerstone precatalyst in modern organic synthesis, prized for its versatility and operational simplicity. As an air-stable, solid compound, it offers significant advantages in handling and storage. Its efficacy stems from the labile nature of the benzonitrile (B105546) ligands, which are readily displaced by stronger coordinating species to generate catalytically active palladium complexes in situ. This guide provides a comprehensive technical overview of its applications in key cross-coupling reactions and C-H activation, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in academia and the pharmaceutical industry.

Introduction: The Versatile Precatalyst

Bis(benzonitrile)palladium(II) chloride is a coordination complex widely employed as a soluble and reactive source of palladium(II).[1] Its primary value lies in its role as a precatalyst for a vast array of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions, as well as C-H activation/functionalization.[2][3] The weakly coordinating benzonitrile ligands are easily substituted by phosphines, N-heterocyclic carbenes (NHCs), or other ligands, allowing for the facile generation of the active catalytic species under specific reaction conditions.[3]

The general principle behind its function is the in situ reduction of the Pd(II) center to the catalytically active Pd(0) species. This reduction can be effected by various components of the reaction mixture, such as phosphine (B1218219) ligands, amines, or solvents.[4] This convenient entry point to the desired catalytic cycle, combined with its stability, makes [PdCl₂(PhCN)₂] a highly adaptable precursor for a broad range of synthetic applications, including the synthesis of pharmaceuticals and functional materials.[5][6]

Precatalyst Activation: The Gateway to Catalysis

The journey from a stable Pd(II) precatalyst to a reactive Pd(0) catalyst is a critical initiation step for many cross-coupling reactions. In the case of bis(benzonitrile)palladium(II) chloride, this activation typically involves the displacement of the benzonitrile ligands by more strongly coordinating ligands (e.g., phosphines) followed by reduction of the palladium center. While the precise mechanism can be complex and dependent on the specific ligands and reaction conditions, a general pathway is illustrated below. The phosphine ligand not only stabilizes the resulting Pd(0) species but can also act as the reducing agent.[5][7]

Applications in Cross-Coupling Reactions

[PdCl₂(PhCN)₂] is a versatile precatalyst for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail its application in several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls and substituted alkenes. Bis(benzonitrile)palladium(II) chloride serves as an excellent precursor for generating the active Pd(0) catalyst required for this transformation. The choice of ligand is crucial for achieving high yields and turnover numbers (TONs).

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference(s) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 0.5 mol% [PdCl₂(PhCN)₂], 1.0 mol% SPhos | K₂CO₃ | Toluene (B28343)/Dioxane | 80-100 | 2-12 | 96 | 192 | [8] |

| 2 | 4-Bromoanisole | Phenylboronic acid | 2 mol% [PdCl₂(PhCN)₂], 4 mol% PPh₃ | K₂CO₃ | Toluene/H₂O (5:1) | 80-100 | - | >95 | 47.5 | |

| 3 | Iodobenzene | Phenylboronic acid | 2 mol% [PdCl₂(PhCN)₂], 4 mol% PPh₃ | K₂CO₃ | Toluene/H₂O (5:1) | 80-100 | - | >95 | 47.5 | |

| 4 | 4-Chlorotoluene | Phenylboronic acid | 2 mol% [PdCl₂(PhCN)₂], 4 mol% SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 80-100 | - | 85 | 42.5 | [9] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

-

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Bis(benzonitrile)palladium(II) chloride (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

-

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, bis(benzonitrile)palladium(II) chloride, triphenylphosphine, and potassium carbonate.